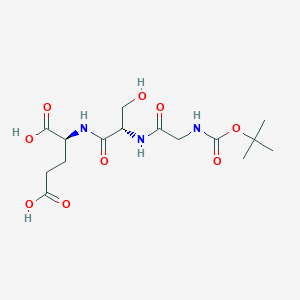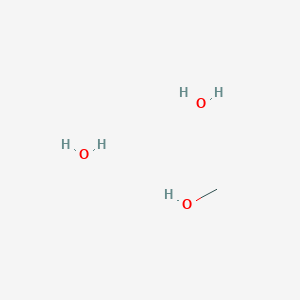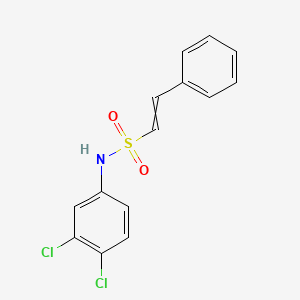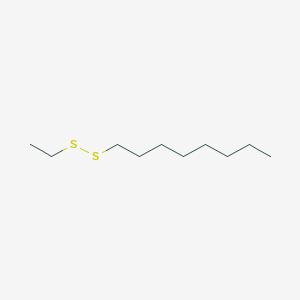
1-(Ethyldisulfanyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethyldisulfanyl)octane is an organic compound characterized by the presence of an octane backbone with an ethyldisulfanyl group attached. This compound falls under the category of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethyldisulfanyl)octane typically involves the reaction of octyl halides with ethyl disulfide under specific conditions. One common method is the nucleophilic substitution reaction where octyl bromide reacts with ethyl disulfide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethyldisulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyldisulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted octane derivatives.
Aplicaciones Científicas De Investigación
1-(Ethyldisulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism of action of 1-(Ethyldisulfanyl)octane involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The compound can also interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
- 1-(Ethylthio)octane
- 1-(Methylthio)octane
- 1-(Propylthio)octane
Comparison: 1-(Ethyldisulfanyl)octane is unique due to the presence of the disulfide bond, which imparts distinct chemical reactivity compared to its thioether analogs. The disulfide bond allows for redox activity, making it valuable in applications requiring redox modulation. In contrast, thioethers like 1-(Ethylthio)octane lack this redox capability but may offer different stability and reactivity profiles.
Propiedades
Número CAS |
64580-61-6 |
|---|---|
Fórmula molecular |
C10H22S2 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
1-(ethyldisulfanyl)octane |
InChI |
InChI=1S/C10H22S2/c1-3-5-6-7-8-9-10-12-11-4-2/h3-10H2,1-2H3 |
Clave InChI |
XIUKPMCJKNGJSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
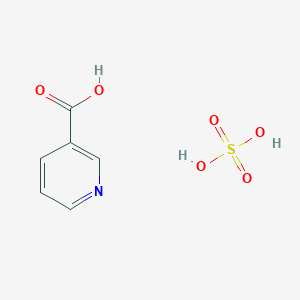
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
